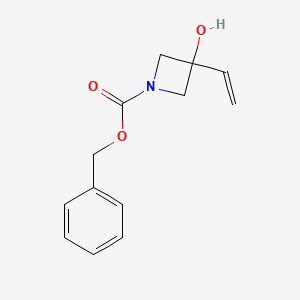

Benzyl 3-hydroxy-3-vinylazetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1356109-31-3 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

benzyl 3-ethenyl-3-hydroxyazetidine-1-carboxylate |

InChI |

InChI=1S/C13H15NO3/c1-2-13(16)9-14(10-13)12(15)17-8-11-6-4-3-5-7-11/h2-7,16H,1,8-10H2 |

InChI Key |

NQJLLPYHZDUTIL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(CN(C1)C(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Biological Activity

Benzyl 3-hydroxy-3-vinylazetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its synthesis, biological properties, and implications for drug development.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of vinyl azetidine derivatives with various benzyl esters. The methodology often employs catalytic systems to enhance yields and selectivity. For instance, recent studies have highlighted the use of gold(III) catalysis in similar azetidine synthesis, demonstrating the versatility of azetidine derivatives in forming bioactive compounds .

2.1 Anticancer Properties

Research has indicated that azetidine derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have shown that these compounds can selectively inhibit the growth of various cancer cell lines. For example, one study reported impressive selectivity towards human colon carcinoma cells, suggesting a potential for further investigation into their mechanisms of action .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Azetidines are known to possess antibacterial and antifungal activities, which could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways . Specific tests have demonstrated that certain azetidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

The biological activity of this compound may be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that azetidines can act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation.

- Disruption of Cell Signaling : The compound may interfere with signaling pathways involved in cell survival and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration Tested | Result |

|---|---|---|---|

| Anticancer | Human Colon Carcinoma | 0.01 - 100 μM | Selective inhibition observed |

| Antibacterial | Staphylococcus aureus | 0.05 - 50 μM | Significant growth inhibition |

| Antifungal | Candida albicans | 0.01 - 10 μM | Moderate inhibition |

4. Conclusion and Future Directions

This compound exhibits promising biological activities, particularly as an anticancer and antimicrobial agent. Future research should focus on elucidating its precise mechanisms of action and exploring its potential in clinical settings. The development of analogs with improved efficacy and reduced toxicity could further enhance its therapeutic potential.

Continued investigation into the structure-activity relationship (SAR) will be crucial for optimizing this compound for medicinal use, potentially leading to new treatments for cancer and infectious diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 3-hydroxy-3-vinylazetidine-1-carboxylate has been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of azetidine compounds exhibit selective cytotoxicity against various cancer cell lines, including human colon carcinoma cells. The mechanism of action appears to involve the inhibition of specific enzymes related to cancer progression, making it a candidate for further development as an anticancer agent .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Enzyme inhibition |

| This compound | C6 (Glioma) | TBD | Enzyme inhibition |

Organic Synthesis

The compound plays a significant role in organic synthesis as an intermediate for producing various bioactive molecules. Its structure allows for modifications that can lead to the synthesis of more complex compounds, including those used in pharmaceuticals. For instance, it has been utilized in the synthesis of lacosamide, a drug effective in treating epilepsy and neuropathic pain .

Synthesis Pathway Overview:

- Step 1: Protection of amino groups.

- Step 2: Formation of azetidine ring.

- Step 3: Functionalization to yield desired derivatives.

Case Study 1: Antitumor Activity Evaluation

A study conducted on benzodioxole-based thiosemicarbazone derivatives highlighted the potential of this compound as a scaffold for developing new anticancer agents. The derivatives were tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Synthesis of Lacosamide

Research into the synthesis of lacosamide has demonstrated the utility of this compound as a precursor. The reaction conditions were optimized to enhance yield and purity, showcasing the compound's versatility in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Benzyl 3-hydroxy-3-vinylazetidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves functionalization of the azetidine ring. For example, coupling reactions between activated carboxylate intermediates (e.g., benzyl chloroformate) and 3-hydroxy-3-vinylazetidine derivatives under anhydrous conditions. Refluxing in aprotic solvents (e.g., THF or DCM) with catalytic bases (e.g., triethylamine) can facilitate esterification. Purification via column chromatography or recrystallization is advised to isolate stereoisomers .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the vinyl group (δ 5–6 ppm for protons, 120–140 ppm for carbons) and azetidine ring protons (δ 3–4 ppm). The benzyloxy carbonyl group appears as a singlet (~δ 5.1 ppm for CHPh).

- Mass Spectrometry : High-resolution ESI-MS should match the exact molecular mass (calculated: ~263.28 g/mol). Isotopic patterns can distinguish between potential impurities .

Q. What safety protocols are critical when handling azetidine derivatives?

- Methodological Answer :

- Use PPE (gloves, goggles) due to potential irritancy of azetidine moieties.

- Work in a fume hood to avoid inhalation; azetidine derivatives may release volatile byproducts during synthesis.

- Store under inert atmosphere (N or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation.

- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for the vinyl and hydroxyl groups. Twinning or disorder in the azetidine ring can be modeled using PART instructions in SHELX .

- Visualization : ORTEP-3 or WinGX can generate thermal ellipsoid plots to assess positional uncertainty .

Q. What strategies address conflicting hydrogen-bonding patterns in crystallographic data?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., D, R(8) patterns). The hydroxyl group may act as a donor, while the carbonyl oxygen serves as an acceptor.

- DFT Calculations : Compare experimental bond lengths/angles with optimized geometries (e.g., using Gaussian or ORCA) to validate intermolecular interactions .

Q. How can competing reaction pathways during synthesis be systematically analyzed?

- Methodological Answer :

- Kinetic Studies : Use in-situ FTIR or NMR to monitor intermediate formation. For example, track the disappearance of the azetidine NH peak (~δ 2.5 ppm) during carboxylation.

- Computational Modeling : Employ DFT (B3LYP/6-31G*) to compare activation energies of possible pathways (e.g., O-acylation vs. N-acylation) .

Q. What challenges arise in refining high-resolution crystallographic data for this compound?

- Methodological Answer :

- Disorder Modeling : If the vinyl group exhibits rotational disorder, split occupancy using SHELXL’s FRAG and SUMP instructions.

- Hydrogen Atom Placement : For the hydroxyl group, use HFIX or AFIX commands to constrain geometry. Validate with Hirshfeld surface analysis to ensure plausible hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.